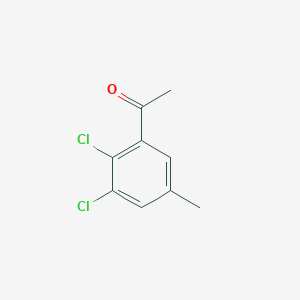

2',3'-Dichloro-5'-methylacetophenone

Description

This compound is structurally analogous to other halogenated and alkyl-substituted acetophenones, which are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and functional versatility.

Properties

IUPAC Name |

1-(2,3-dichloro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMDTFFHDVALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2',3'-Dichloro-5'-methylacetophenone (DCMAP) is an organic compound with the molecular formula C₉H₈Cl₂O, characterized by a phenyl ring with dichloro and methyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity and interactions with various biological targets.

Chemical Structure and Properties

The structure of DCMAP features:

- Chlorine Atoms : Positioned at the 2' and 3' positions relative to the carbonyl group.

- Methyl Group : Located at the 5' position.

This arrangement enhances its reactivity and biological properties, making it a subject of interest in various fields of research, particularly in drug design and development.

Cytotoxicity

DCMAP has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs can interact with enzymes and receptors, influencing their biological pathways. For instance, studies have shown that DCMAP exhibits significant cytotoxicity against mouse renal carcinoma (Renca) and transformed human T-lymphocyte (Jurkat) cell lines. The cytotoxicity levels were comparable to or greater than standard chemotherapeutic agents like 5-fluorouracil .

The mechanism by which DCMAP exerts its biological effects is believed to involve:

- Enzyme Interaction : DCMAP may inhibit specific enzymes that are crucial for cancer cell survival.

- Receptor Modulation : The compound's structure allows it to bind to various receptors, modulating their activity and potentially leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DCMAP, a comparison with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3',4'-Dichloro-5'-methylacetophenone | Similar dichloro and methyl substitutions | Variations in substitution pattern |

| 2-Chloroacetophenone | Contains only one chlorine atom | Simpler structure |

| 4-Methylacetophenone | Lacks halogen substituents | Focuses on methyl substitution |

| 2',6'-Dichloroacetophenone | Contains dichloro substitutions | Different positions for halogens |

The presence of multiple halogens in DCMAP enhances its chemical reactivity and biological interactions compared to its analogs.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various Mannich bases derived from acetophenones, DCMAP was found to possess higher cytotoxicity than several reference drugs when tested against Jurkat cells. This suggests its potential as a lead compound in anticancer drug development .

- AI-Based Drug Discovery : Recent advancements in artificial intelligence have enabled researchers to predict the bioactivity of compounds like DCMAP by assessing their binding affinity to target proteins. Tools such as DeepDTA have shown promise in evaluating the therapeutic efficacy of such compounds, indicating a growing trend towards computational approaches in drug discovery .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of acetophenone, including 2',3'-dichloro-5'-methylacetophenone, exhibit antimicrobial properties. A study highlighted that various acetophenone derivatives were evaluated for their antibacterial and antifungal activities against several pathogens. The compound demonstrated noteworthy activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing antimicrobial agents .

2. Anticancer Potential

The compound's structural features allow it to interact with biological targets involved in cancer progression. In vitro studies have shown that certain acetophenone derivatives can inhibit cancer cell proliferation. Specifically, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines, including colon cancer cells . Further exploration into the structure-activity relationship (SAR) may reveal enhanced anticancer activity linked to specific substitutions on the aromatic ring.

3. Neuropharmacological Effects

Chalcone derivatives, which include compounds structurally related to this compound, have been studied for their neuropharmacological effects such as anxiolytic and antidepressant activities. These findings suggest that this compound could be investigated for potential therapeutic applications in treating mood disorders .

Industrial Applications

1. Chemical Intermediates

Due to its reactive chlorinated sites, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in electrophilic substitution reactions makes it valuable in producing agrochemicals, pharmaceuticals, and specialty chemicals.

2. Analytical Chemistry

The compound can also be utilized as a standard reference material in analytical chemistry for method validation and calibration purposes in gas chromatography-mass spectrometry (GC-MS) analyses. Its unique mass spectral characteristics make it suitable for identifying similar compounds in environmental samples .

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated various acetophenone derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus. The study concluded that modifications to the acetophenone structure could enhance antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

In vitro evaluations assessed the cytotoxic effects of this compound on human colon cancer cell lines. The results revealed an IC50 value indicating moderate cytotoxicity, suggesting further investigation into its mechanism of action could lead to potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological, physical, and chemical properties of acetophenone derivatives are highly dependent on the position and nature of substituents. Below is a comparison with key analogs:

Reactivity and Functional Behavior

- Fluorescence Activity: Fluorinated analogs (e.g., fluoroacetophenone isomers) exhibit higher fluorescence signals (58%) compared to chloro- or methyl-substituted derivatives (21–46%) in bioreporter assays . This suggests electron-withdrawing groups (e.g., -F) enhance signal intensity.

- Synthetic Efficiency: 2'-Hydroxy-5'-methylacetophenone is synthesized via Claisen-Schmidt condensation with ~50% yield , while 2'-chloroacetophenone derivatives show lower yields in functionalization reactions .

- Kinetic Behavior: Hydroxy-substituted analogs (e.g., 2'-hydroxy-5'-chloroacetophenone) participate in pH-dependent reactions with phenylhydrazine, showing acid-catalyzed carbinolamine formation . Methyl and chloro substituents may sterically hinder such interactions.

Physical Properties

- Commercial Availability: Fluorinated and dichloro derivatives (e.g., 2',4'-Dichloro-5'-fluoroacetophenone) are marketed for agrochemical intermediates , whereas hydroxy-methyl analogs are used in flavonoid synthesis .

Preparation Methods

Selective Chlorination of Aromatic Precursors

Selective chlorination of methyl-substituted aromatic rings to achieve dichlorinated intermediates is a critical step. Common approaches include:

- Use of Chlorinating Agents : Chlorine gas, N-chlorosuccinimide (NCS), or other chlorinating reagents are employed under controlled conditions to achieve ortho- and meta-chlorination relative to the methyl substituent.

- Catalysts and Conditions : Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used to promote electrophilic aromatic substitution, controlling regioselectivity.

- Reaction Environment : Temperature control (often 0–50 °C) and solvent choice (e.g., toluene, benzene) are crucial to avoid over-chlorination or unwanted side reactions.

A related example is the preparation of 2,2',4'-trichloroacetophenone from 1,3-dichlorobenzene and chloroacetyl chloride under Friedel-Crafts conditions, where aluminum chloride catalyzes the acylation at 30 °C for 3 hours with a 93.1% yield. This demonstrates the feasibility of chlorination followed by acylation on chlorinated aromatic systems.

Friedel-Crafts Acylation to Form Acetophenone

The acetylation step introduces the acetophenone moiety onto the chlorinated aromatic ring:

- Reagents : Acetic anhydride or acetyl chloride serve as acylating agents.

- Catalysts : Anhydrous aluminum trichloride (AlCl3) is the most common Lewis acid catalyst.

- Procedure : The aromatic chlorinated substrate is reacted with the acylating agent in anhydrous conditions, often in solvents like toluene or benzene.

- Temperature and Time : Typically performed at temperatures ranging from room temperature to 90–95 °C, with reaction times varying from 30 minutes to several hours.

- Workup : Quenching with ice water and acidic solutions (e.g., hydrochloric acid) to decompose the complex and isolate the product, followed by washing and drying steps.

An industrial synthesis of p-methylacetophenone (a structurally related compound) uses toluene, acetic anhydride, and AlCl3 with heating to 90–95 °C for 30 minutes, followed by acid quenching and purification, yielding over 97% pure product. This method can be adapted for chlorinated methylbenzenes to obtain chlorinated methylacetophenones.

One-Step and Novel Methods

Recent patents and research have explored one-step methods for alpha-halogenated acetophenone derivatives, which could be adapted for this compound:

- One-Step Alpha-Halogenation and Glycol Ketal Formation : Using AlCl3 as catalyst, halogenation and ketal formation can be combined to improve yield and simplify steps. While this method is described for alpha-halogenated acetophenones, the principle may be extended to dichlorinated methylacetophenones.

- Advantages : Reduced reaction steps, milder conditions, and improved yields compared to traditional multi-step halogenation and condensation.

Comparative Data Table of Preparation Methods

Mechanistic Insights and Research Findings

- Electrophilic Aromatic Substitution (EAS) is the core mechanism for both chlorination and acylation steps. The methyl group is an ortho/para-directing activator, but chlorination at 2' and 3' positions requires careful control to avoid over-substitution.

- Lewis Acid Catalysis : AlCl3 forms complexes with acylating agents enhancing electrophilicity and directing substitution.

- Regioselectivity : Controlled by temperature, solvent, and catalyst loading; para-substitution is favored for methylacetophenone derivatives, but chlorination can be directed ortho by steric and electronic effects.

- Yield and Purity : Optimized by reaction time, temperature, and purification steps such as washing with ammoniacal liquor or sodium hydroxide solutions to remove catalyst residues and by-products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',3'-Dichloro-5'-methylacetophenone, and how can the product be structurally validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using dichlorinated toluene derivatives and acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Post-synthesis, structural validation requires a combination of techniques:

- NMR : Compare and NMR spectra with literature data for substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; carbonyl at ~200 ppm) .

- IR : Confirm the ketone group (C=O stretch at ~1680 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous chloroacetophenones .

Q. How can researchers ensure purity and assess potential byproducts during synthesis?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar column) to separate and identify impurities .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., deviations >2°C indicate impurities) .

- Elemental Analysis : Verify C, H, Cl, and O percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods due to volatile chlorinated byproducts .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to minimize environmental release of chlorinated compounds .

Advanced Research Questions

Q. How do the electronic effects of 2',3'-dichloro and 5'-methyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- The electron-withdrawing Cl groups activate the ring toward nucleophilic attack at the para position relative to the methyl group.

- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate partial charges and Fukui indices, identifying electrophilic centers .

- Experimental Validation : React with ammonia or hydroxide ions under controlled conditions; monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Systematic Screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd vs. Cu), and temperatures to identify optimal conditions .

- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation and side reactions .

- Meta-Analysis : Compare datasets from multiple studies (e.g., Bender and Nakamura’s methods vs. Vogel’s protocols) to identify outliers .

Q. How can this compound act as a ligand in coordination chemistry?

- Methodological Answer :

- Ligand Design : The ketone and chloro groups can form tridentate complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

- Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in ethanol; characterize via:

- Magnetic Susceptibility : Confirm metal oxidation states.

- Single-Crystal XRD : Resolve coordination geometry, as shown for analogous chloro-hydroxyacetophenone complexes .

Q. What advanced analytical techniques are required to study its environmental degradation products?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify chlorinated intermediates (e.g., dichlorophenols) with ppm-level accuracy .

- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess biodegradability and toxicity .

Q. How can researchers address discrepancies in reported solubility data across solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.